N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide
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Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide is a complex organic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.
Substitution with 4-Methoxyphenyl Group:
Attachment of the Naphthamide Moiety: The final step involves the coupling of the pyridazine derivative with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the naphthamide moiety can contribute to the overall stability of the compound within the biological system.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities.
Naphthamide Derivatives: Other naphthamide compounds with different substituents can be compared in terms of their biological activity and chemical properties.
Uniqueness
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyridazine and naphthamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-11-9-18(10-12-19)22-13-14-23(27-26-22)30-16-15-25-24(28)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVLNZCIDVTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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